

Spectroscopic Profile of 5-Chloro-3-methylpyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-3-methylpyridine-2-carbonitrile

Cat. No.: B189296

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Chloro-3-methylpyridine-2-carbonitrile** (CAS No. 156072-84-3). Due to the limited availability of public data, this document focuses on the available mass spectrometry information and outlines the standard experimental protocols for acquiring a full spectroscopic profile, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Core Spectroscopic Data

While comprehensive, publicly available datasets for ^1H NMR, ^{13}C NMR, and IR spectroscopy remain elusive, the following tables summarize the known and expected spectroscopic characteristics of **5-Chloro-3-methylpyridine-2-carbonitrile**.

Mass Spectrometry Data

Liquid Chromatography-Mass Spectrometry (LC-MS) has been used to characterize this compound. The primary data point available is the protonated molecule, which is consistent with the compound's molecular weight.

Parameter	Value	Source
Molecular Formula	C ₇ H ₅ ClN ₂	[1]
Molecular Weight	152.58 g/mol	[1]
Ionization Mode	ESI+	[2]
Observed m/z	153.1 ([M+H] ⁺)	[2]

¹H NMR Spectroscopy Data (Predicted)

Detailed experimental ¹H NMR data for **5-Chloro-3-methylpyridine-2-carbonitrile** is not readily available in public databases. The following table presents predicted chemical shifts and multiplicities based on the structure. Actual experimental values may vary.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-4	7.8 - 8.2	Doublet	1H
H-6	8.4 - 8.8	Doublet	1H
-CH ₃	2.4 - 2.7	Singlet	3H

¹³C NMR Spectroscopy Data (Predicted)

Specific experimental ¹³C NMR data is not currently available in the public domain. The table below outlines the expected chemical shifts for the carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (ppm)
C-2 (C≡N)	115 - 120
C-3 (-C-CH ₃)	135 - 140
C-4	138 - 142
C-5 (-C-Cl)	130 - 135
C-6	150 - 155
-CH ₃	18 - 22
C≡N	117 - 122

Infrared (IR) Spectroscopy Data (Predicted)

A full experimental IR spectrum is not publicly accessible. The following table lists the expected characteristic absorption bands based on the functional groups present in **5-Chloro-3-methylpyridine-2-carbonitrile**.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C-H (aromatic)	3050 - 3150	Medium
C-H (aliphatic, -CH ₃)	2850 - 3000	Medium
C≡N (nitrile)	2220 - 2260	Strong, sharp
C=C, C=N (aromatic ring)	1400 - 1600	Medium to Strong
C-Cl	700 - 850	Strong

Experimental Protocols

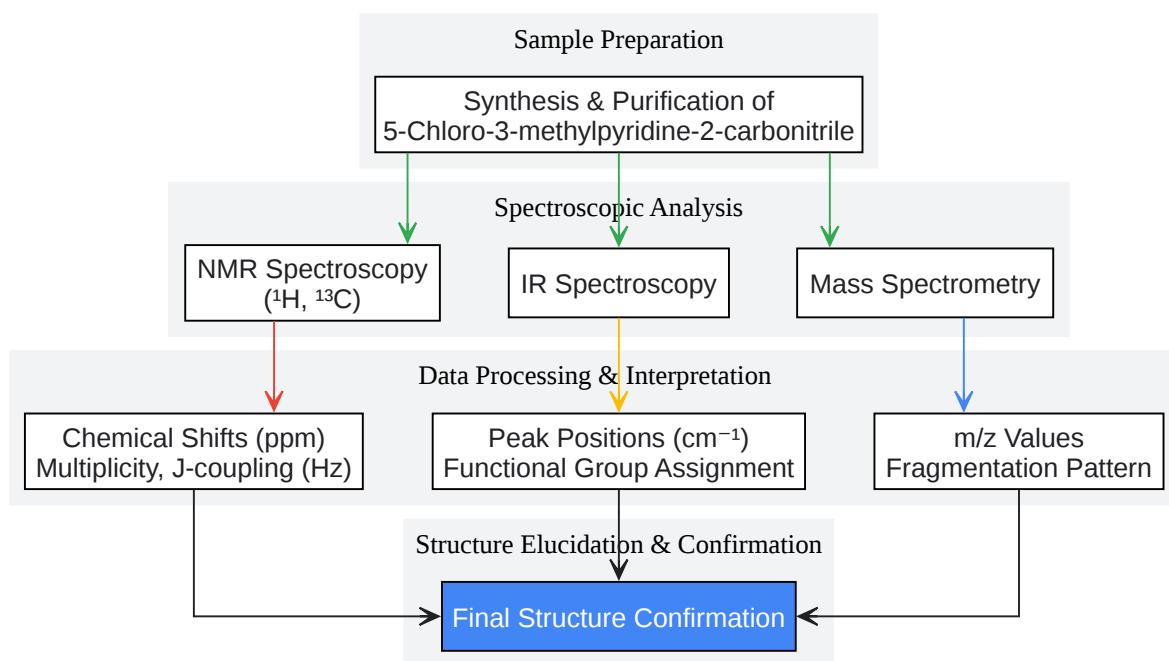
The following are detailed, standard methodologies for the acquisition of the key spectroscopic data for pyridine-based compounds like **5-Chloro-3-methylpyridine-2-carbonitrile**.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Chloro-3-methylpyridine-2-carbonitrile** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum.
 - Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to simplify the spectrum to singlets for each carbon.
 - Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the FID similarly to the ^1H NMR spectrum and reference it to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **5-Chloro-3-methylpyridine-2-carbonitrile** directly onto the ATR crystal (e.g., diamond or germanium).


- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
 - The spectrum is usually recorded in the range of 4000 to 400 cm^{-1} .
 - The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **5-Chloro-3-methylpyridine-2-carbonitrile** (typically 1-10 $\mu\text{g}/\text{mL}$) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition:
 - Infuse the sample solution directly into the ion source or introduce it via a liquid chromatograph.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 153.1) and subject it to collision-induced dissociation (CID) to generate product ions.
 - Record the mass-to-charge ratios (m/z) of the parent and fragment ions.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **5-Chloro-3-methylpyridine-2-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 5-Chloro-3-methylpyridine-2-carbonitrile | 156072-84-3 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-3-methylpyridine-2-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189296#5-chloro-3-methylpyridine-2-carbonitrile-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com